![molecular formula C12H11N3O B13711774 7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the registry number “MFCD32632771” is a chemical entity with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32632771” typically involves a series of organic reactions. The exact synthetic route can vary, but it often includes steps such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of “MFCD32632771” is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD32632771” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
“MFCD32632771” has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which “MFCD32632771” exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels. The compound may modulate the activity of these targets, leading to changes in cellular processes and signaling pathways.
Propiedades
Fórmula molecular |
C12H11N3O |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
7-methoxy-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H11N3O/c1-16-9-2-3-10-7(5-9)4-8-6-14-12(13)15-11(8)10/h2-3,5-6H,4H2,1H3,(H2,13,14,15) |
Clave InChI |
RWRGKAOONXCQGI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=NC(=NC=C3C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


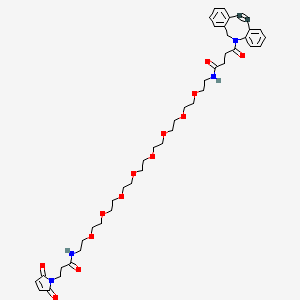

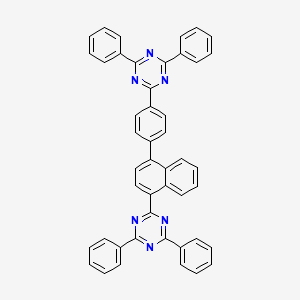
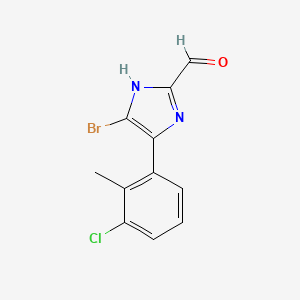
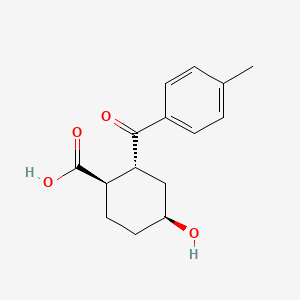
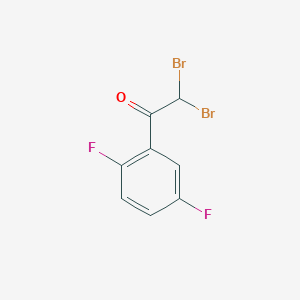
![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
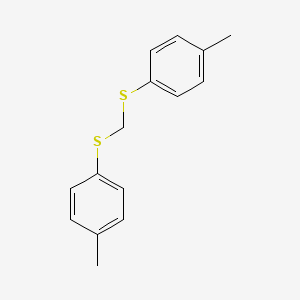
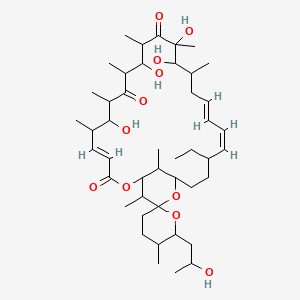
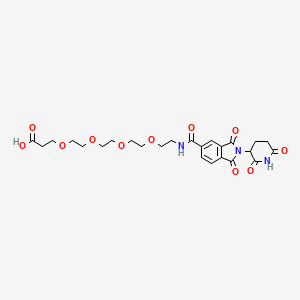

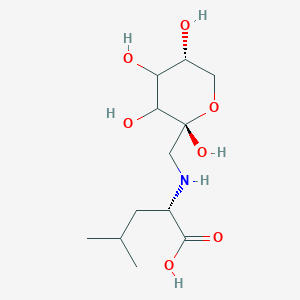
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)
